Physical and chemical properties of 1,2-Ethanediol, dibenzenesulfonate
Physical and chemical properties of 1,2-Ethanediol, dibenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Ethanediol, dibenzenesulfonate, also known as ethane-1,2-diyl dibenzenesulfonate, is a chemical compound with the molecular formula C₁₄H₁₄O₆S₂.[1] This diester, derived from ethylene glycol and benzenesulfonic acid, is a solid at room temperature and possesses properties characteristic of sulfonate esters, which are widely recognized as good leaving groups in nucleophilic substitution and elimination reactions. This technical guide provides a comprehensive overview of the known physical and chemical properties of 1,2-ethanediol, dibenzenesulfonate, along with methodologies for its synthesis, purification, and analysis.
Physical and Chemical Properties
A summary of the key physical and chemical properties of 1,2-ethanediol, dibenzenesulfonate is presented in the table below. These properties are crucial for its handling, application in synthesis, and for predicting its behavior in various chemical environments.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₄O₆S₂ | [1] |
| Molecular Weight | 342.39 g/mol | [1] |
| CAS Number | 116-50-7 | [1] |
| Melting Point | 49-50 °C | |
| Boiling Point | 190 °C at 1 Torr | |
| 516.4 °C at 760 mmHg | ||
| Density | 1.388 g/cm³ | |
| Appearance | Solid | Inferred from melting point |
Experimental Protocols
Synthesis of 1,2-Ethanediol, Dibenzenesulfonate
Reaction Scheme:
Materials:
-
Benzenesulfonyl chloride
-
Ethylene glycol
-
Pyridine (or another suitable base)
-
Toluene (or another suitable solvent)
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate solution (for workup)
-
Anhydrous sodium sulfate (for drying)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethylene glycol in toluene.
-
Add pyridine to the solution.
-
Slowly add benzenesulfonyl chloride to the stirred solution. An exothermic reaction may occur.
-
After the addition is complete, heat the mixture to reflux for a specified time to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer sequentially with dilute hydrochloric acid, water, and saturated sodium bicarbonate solution to remove unreacted pyridine and benzenesulfonyl chloride.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.
Purification by Recrystallization
The crude 1,2-ethanediol, dibenzenesulfonate can be purified by recrystallization to obtain a product of high purity.
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified crystals in a vacuum oven.
The progress of the purification can be monitored by techniques such as Thin Layer Chromatography (TLC) and the purity of the final product can be assessed by its melting point and spectroscopic analysis.
Chemical Reactivity
Sulfonate esters are well-established as excellent leaving groups in organic synthesis, a property attributed to the stability of the resulting sulfonate anion which is resonance-stabilized. The sulfur atom in the sulfonate group is highly electrophilic, making it susceptible to nucleophilic attack.
The hydrolysis of sulfonate esters can proceed through different mechanisms depending on the reaction conditions and the structure of the ester.
Spectroscopic Analysis
While specific spectra for 1,2-ethanediol, dibenzenesulfonate were not found in the searched literature, the expected spectral characteristics can be inferred from the analysis of related compounds.
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the four equivalent protons of the ethylene bridge. The aromatic protons of the two benzene rings will appear as multiplets in the aromatic region of the spectrum.
-
¹³C NMR: The carbon NMR spectrum should exhibit a signal for the ethylene carbons and distinct signals for the carbons of the benzene rings.
-
IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the S=O stretching of the sulfonate group, typically in the region of 1350-1370 cm⁻¹ and 1170-1190 cm⁻¹. Bands corresponding to the C-O stretching and the aromatic C-H and C=C stretching will also be present.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and fragmentation patterns characteristic of the loss of benzenesulfonyl groups and cleavage of the ethylene bridge.
Biological Activity and Signaling Pathways
Currently, there is no specific information available in the searched literature regarding the biological activity of 1,2-ethanediol, dibenzenesulfonate or its involvement in any signaling pathways. However, the broader class of sulfonate esters has been studied for various biological activities. For instance, some sulfonate ester derivatives have been investigated as inhibitors of the P2X7 receptor, which is involved in inflammatory responses.[2] Further research is required to determine if 1,2-ethanediol, dibenzenesulfonate possesses any significant biological properties.
Conclusion
1,2-Ethanediol, dibenzenesulfonate is a compound with well-defined physical properties and predictable chemical reactivity based on its sulfonate ester functional groups. The synthesis and purification can be achieved through standard organic chemistry techniques. While its direct biological role is yet to be explored, its chemical nature as a potential alkylating agent, due to the good leaving group ability of the benzenesulfonate moieties, suggests that it could be a valuable tool in synthetic chemistry and potentially a subject for future investigation in medicinal chemistry and drug development. Researchers are encouraged to perform detailed spectroscopic and biological studies to fully elucidate the properties and potential applications of this compound.
